molecular formula C11H25NOSi B15183357 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine CAS No. 118161-84-5

2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine

Cat. No.: B15183357
CAS No.: 118161-84-5
M. Wt: 215.41 g/mol
InChI Key: DJJRLKBXFZWSFR-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine is an organic compound with the molecular formula C11H25NOSi It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trimethylsilyl group, which is often used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine typically involves the reaction of 2-methylpiperidine with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the product, as well as implementing appropriate purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: A related compound used as a protecting reagent for carboxyl and phosphate groups.

    2-Methylpiperidine: The parent compound of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine, used in various chemical syntheses.

    Trimethylsilyl chloride: A commonly used reagent for introducing the trimethylsilyl group into organic molecules.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

118161-84-5

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

trimethyl-[2-(2-methylpiperidin-1-yl)ethoxy]silane

InChI

InChI=1S/C11H25NOSi/c1-11-7-5-6-8-12(11)9-10-13-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

DJJRLKBXFZWSFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCO[Si](C)(C)C

Origin of Product

United States

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